3-Bromo-1,1-diethoxy-2,2-dimethylpropane
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Overview
Description
3-Bromo-1,1-diethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C9H19BrO2. It is a brominated derivative of diethoxypropane and is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to two ethoxy groups and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane typically involves the bromination of 1,1-diethoxy-2,2-dimethylpropane. This can be achieved by reacting 1,1-diethoxy-2,2-dimethylpropane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-diethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes.
Oxidation: The products can be aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
3-Bromo-1,1-diethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylpropane:
3-Bromo-1,1-dimethoxypropane: This compound has methoxy groups instead of ethoxy groups.
2-Bromo-1,1-dimethoxyethane: Similar in structure but with a different carbon backbone.
Uniqueness
3-Bromo-1,1-diethoxy-2,2-dimethylpropane is unique due to the presence of both bromine and ethoxy groups, which impart distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile compound in organic synthesis and various research applications .
Properties
Molecular Formula |
C9H19BrO2 |
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Molecular Weight |
239.15 g/mol |
IUPAC Name |
3-bromo-1,1-diethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C9H19BrO2/c1-5-11-8(12-6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
GBPJKCNNAPOFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)(C)CBr)OCC |
Origin of Product |
United States |
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